molecular formula C22H28N2O4 B600273 Corynoxine B CAS No. 17391-18-3

Corynoxine B

Cat. No. B600273
CAS RN: 17391-18-3
M. Wt: 384.47
InChI Key: DAXYUDFNWXHGBE-XYEDMTIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynoxine B is an oxindole alkaloid isolated from Uncaria rhynchophylla . It is a Beclin-1-dependent autophagy inducer . It has been used in research and is not sold to patients .


Synthesis Analysis

Corynoxine B is a natural compound extracted from Uncaria rhynchophylla . A derivative of Corynoxine B, termed CB6, has been synthesized for research purposes .


Molecular Structure Analysis

The molecular weight of Corynoxine B is 384.47 . Its molecular formula is C22H28N2O4 . The structure of Corynoxine B includes an oxindole group .


Physical And Chemical Properties Analysis

Corynoxine B is a solid substance . It is white to off-white in color . The CAS number for Corynoxine B is 17391-18-3 .

Scientific Research Applications

Alzheimer’s Disease Treatment

Corynoxine B has been found to have a significant impact on the treatment of Alzheimer’s disease . It has been used in the development of a novel exosome-based targeted drug delivery system, which carried Corynoxine-B to the APP overexpressed-neuron cells in the brain of AD mice . This resulted in the amelioration of the cognitive decline and pathogenesis in AD mice, demonstrating the potential of Corynoxine B as an effective therapeutic intervention for AD .

Autophagy Induction

Corynoxine B is an autophagy inducer . Autophagy is a cellular process that degrades damaged organelles and aggregated proteins by lysosomes . Corynoxine B has been found to induce autophagy in APP-expressing neuronal cells, leading to the reduction of pathogenic APP-CTFs levels .

Drug Delivery System

Corynoxine B has been used in the development of a novel exosome-based targeted drug delivery system . The engineered exosomes loaded with Corynoxine-B were able to cross the blood-brain barrier to deliver Corynoxine-B to the brain .

Reduction of Amyloid-beta Protein

Corynoxine B has been found to result in a 30% reduction of accumulated amyloid-beta protein . Amyloid-beta protein accumulation is a major factor in Alzheimer’s disease pathogenesis .

Activation of TFEB/TFE3

Corynoxine B has been found to activate TFEB (transcription factor EB) and TFE3 (transcription factor binding to IGHM enhancer 3), which are nuclear transcription factors that regulate autophagy and lysosomal biogenesis .

Inhibition of AKT/mTOR Signaling

Corynoxine B has been found to inhibit AKT/mTOR signaling, which is a part of its mechanism to activate TFEB/TFE3 .

Mechanism of Action

Target of Action

Corynoxine B, a natural alkaloid, has been identified to target several key proteins in the body. It directly binds to HMGB1 , and it also interacts with the PIK3C3 complex . In the context of Alzheimer’s disease, Corynoxine B is carried to amyloid-β precursor protein (APP) overexpressed-neuron cells in the brain .

Mode of Action

Corynoxine B interacts with its targets to induce autophagy, a cellular process that degrades and recycles cellular components. It accelerates autophagy flux in cultured neural cells through activating the PIK3C3 complex and promoting PI3P production . In the context of Alzheimer’s disease, Corynoxine B blocks the natural interaction between Fe65 and APP, enabling APP-targeted delivery .

Biochemical Pathways

Corynoxine B affects the Akt/mTOR pathway , a key regulator of autophagy. By inhibiting this pathway, Corynoxine B can enhance autophagy, promoting the clearance of proteins such as alpha-synuclein .

Pharmacokinetics

While Corynoxine B is a potent autophagy inducer, its brain permeability is relatively low, which hinders its potential use in treating neurodegenerative diseases . To overcome this, derivatives of Corynoxine B, such as CB6, have been synthesized to improve brain bioavailability .

Result of Action

The induction of autophagy by Corynoxine B has several effects at the molecular and cellular levels. It inhibits cell apoptosis and increases cell viability . In Parkinson’s disease models, it prevents the loss of dopaminergic neurons . In Alzheimer’s disease models, it leads to the amelioration of cognitive decline .

Action Environment

The action of Corynoxine B can be influenced by environmental factors. For instance, the ability of Corynoxine B to cross the blood-brain barrier is a key factor in its efficacy in treating neurodegenerative diseases

Safety and Hazards

Corynoxine B is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Research is being conducted to develop novel drug delivery systems for Corynoxine B. For instance, a team of researchers has engineered exosomes, extracellular vesicles released by cells, to effectively carry Corynoxine B to the brain of mice with Alzheimer’s disease . This new drug delivery system using exosomes can improve cognitive function and movement while reducing the symptoms of Alzheimer’s disease .

properties

IUPAC Name

methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-XYEDMTIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynoxine B

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